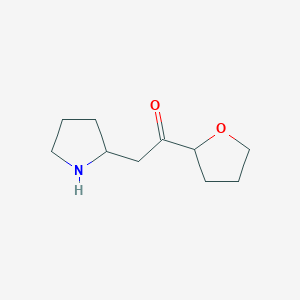

1-(Oxolan-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one

Description

1-(Oxolan-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one (CAS: 1877418-96-6) is a ketone derivative featuring a tetrahydrofuran (oxolan) ring and a pyrrolidine moiety. Its molecular formula is C₁₀H₁₇NO₂, with a molecular weight of 183.25 g/mol .

Properties

Molecular Formula |

C10H17NO2 |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

1-(oxolan-2-yl)-2-pyrrolidin-2-ylethanone |

InChI |

InChI=1S/C10H17NO2/c12-9(10-4-2-6-13-10)7-8-3-1-5-11-8/h8,10-11H,1-7H2 |

InChI Key |

ODQMNHPOHDKYEW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)CC(=O)C2CCCO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxolan-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one typically involves the reaction of oxolane derivatives with pyrrolidine derivatives under specific conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic addition of the pyrrolidine ring to the oxolane ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(Oxolan-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

1-(Oxolan-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Oxolan-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and influencing downstream pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares 1-(Oxolan-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one with five structurally related compounds:

Key Observations:

- Polarity : The oxolan ring in the target compound increases polarity compared to furan or phenyl analogs (e.g., dimethylfuran in , chlorophenyl in ), likely enhancing solubility in polar solvents.

- Bioactivity Potential: The dihydrochloride salt () and trifluoromethyl-benzodiazole derivative () suggest pharmaceutical exploration, leveraging salt forms for solubility or electron-withdrawing groups for target binding.

Functional Group Impact

Biological Activity

1-(Oxolan-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one, also known by its CAS number 1877418-96-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

The molecular formula of this compound is , with a molecular weight of 183.25 g/mol. The compound features an oxolane ring and a pyrrolidine moiety, contributing to its unique biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₇NO₂ |

| Molecular Weight | 183.25 g/mol |

| CAS Number | 1877418-96-6 |

| Density | Not Available |

| Boiling Point | Not Available |

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific enzymes and receptors.

The compound's mechanism involves binding to molecular targets such as enzymes or receptors, modulating their activity. This interaction can lead to diverse biological effects, which are currently under investigation. Preliminary studies suggest potential applications in drug development due to its ability to influence biochemical pathways relevant to disease mechanisms .

Case Studies and Research Findings

- Enzyme Inhibition Studies : Preliminary assays have shown that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it was found to interact with cytochrome P450 enzymes, which are crucial for drug metabolism .

- Receptor Binding Affinity : The compound has demonstrated binding affinity for various receptors, suggesting potential roles in modulating neurotransmitter systems. This is particularly relevant for developing treatments for neurological disorders .

- Comparative Analysis : When compared to similar compounds like 2-(oxolan-3-yl)-2-(pyrrolidin-1-yl)ethanamine, differences in biological activity were noted. The structural variations significantly influenced their pharmacological profiles, indicating that slight modifications can lead to enhanced or diminished activity .

Q & A

Q. What are the common synthetic routes for 1-(Oxolan-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one, and how are stereochemical outcomes controlled?

Synthesis typically involves multi-step condensation or cyclization reactions. For example, hybrid structures combining oxolane (tetrahydrofuran) and pyrrolidine moieties can be synthesized via nucleophilic substitution or acid-catalyzed cyclization. Evidence from analogous compounds shows that stereochemical control (e.g., avoiding racemization) requires chiral catalysts or enantioselective reducing agents . For instance, in related pyrrolidinone syntheses, stereoisomers are separated using chiral column chromatography or enzymatic resolution .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR : H and C NMR confirm connectivity and stereochemistry. For example, coupling constants in oxolane protons (~4.5–5.5 ppm) differentiate axial/equatorial conformers .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700–1750 cm) and heterocyclic ring vibrations .

Q. How is the compound’s stability assessed under experimental conditions?

Stability studies involve:

- Thermogravimetric Analysis (TGA) : Monitors decomposition temperatures.

- pH-Dependent Hydrolysis : Testing in buffered solutions (pH 1–12) to identify labile bonds (e.g., ketone or ether linkages). For structurally similar compounds, incompatibility with strong acids/bases is noted .

Advanced Research Questions

Q. How can researchers resolve contradictions in analytical data, such as inconsistent GC/MS results?

Contradictions may arise from isomerization or matrix interference. Mitigation strategies include:

- Method Validation : Calibrating GC/MS with deuterated internal standards to improve accuracy .

- Cross-Validation : Using orthogonal techniques (e.g., HPLC vs. GC) to confirm retention times and peak purity .

- Controlled Degradation Studies : Identifying decomposition products (e.g., via accelerated stability testing) .

Q. What experimental designs are recommended for evaluating the compound’s pharmacological activity?

Q. How can stereochemical complexity impact pharmacological outcomes, and how is this addressed?

Stereoisomers may exhibit divergent binding affinities or metabolic pathways. For example, in pyrrolidinone derivatives, cis vs. trans configurations altered receptor selectivity by >10-fold . Solutions include:

- Chiral Pool Synthesis : Starting from enantiopure precursors.

- Dynamic Kinetic Resolution : Using catalysts to favor a single stereoisomer during synthesis .

Methodological Considerations

- Stereochemical Analysis : Use NOESY NMR to confirm spatial arrangements of substituents .

- Toxicological Screening : Prioritize Ames tests for mutagenicity and hepatocyte assays for metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.